molecular formula C4H6O3 B588443 2-Oxobutanoic Acid-13C,d5 Sodium Salt CAS No. 1286996-74-4

2-Oxobutanoic Acid-13C,d5 Sodium Salt

Cat. No.: B588443
CAS No.: 1286996-74-4
M. Wt: 108.112
InChI Key: TYEYBOSBBBHJIV-OJOHWHDRSA-N
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Description

It is commonly used in various scientific research fields, including metabolic studies, environmental analysis, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxobutanoic Acid-13C,d5 Sodium Salt typically involves the incorporation of stable isotopes, such as Carbon-13 and Deuterium, into the molecular structure. This process often requires specialized equipment and reagents to ensure the precise placement of isotopes. The reaction conditions may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of advanced techniques such as isotope exchange reactions and catalytic processes to incorporate the isotopes efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Oxobutanoic Acid-13C,d5 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Oxobutanoic Acid-13C,d5 Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace metabolic pathways and understand biochemical processes.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.

    Industry: Applied in environmental analysis to detect pollutants and contaminants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of 2-Oxobutanoic Acid-13C,d5 Sodium Salt involves its role as a stable isotope-labeled compound. It is used to trace metabolic pathways and study the interactions of molecules within biological systems. The molecular targets and pathways involved include enzymes and metabolic intermediates that participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Oxobutanoic Acid Sodium Salt: Similar in structure but without the isotope labeling.

    2-Oxobutyric Acid Sodium Salt: Another variant with slight structural differences.

    Sodium α-Ketobutyrate: A related compound used in similar applications.

Uniqueness

2-Oxobutanoic Acid-13C,d5 Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. This feature makes it particularly valuable in studies requiring detailed metabolic and biochemical insights.

Properties

CAS No.

1286996-74-4

Molecular Formula

C4H6O3

Molecular Weight

108.112

IUPAC Name

3,3,4,4,4-pentadeuterio-2-oxobutanoic acid

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/i1+1D3,2D2

InChI Key

TYEYBOSBBBHJIV-OJOHWHDRSA-N

SMILES

CCC(=O)C(=O)O

Synonyms

2-Oxobutyric Acid-13C,d5 Sodium;  2-Ketobutanoic Acid-13C,d5 Sodium;  2-Ketobutyric Acid-13C,d5 Sodium;  2-Oxobutyric Acid-13C,d5 Sodium;  3-Methylpyruvic Acid-13C,d5- Sodium;  Propionylformic Acid-13C,d5;  α-Ketobutyric Acid-13C,d5;  α-keto-n-Butyric Acid-

Origin of Product

United States

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